molecular formula C24H27NO3 B1669640 (-)-Cryptopleurine CAS No. 482-22-4

(-)-Cryptopleurine

Número de catálogo: B1669640
Número CAS: 482-22-4
Peso molecular: 377.5 g/mol
Clave InChI: RSHYSOGXGSUUIJ-OAHLLOKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cryptopleurine (CAS 482-22-4 ) is a phenanthroquinolizidine alkaloid of natural origin with a molecular formula of C₂₄H₂₇NO₃ and a molecular weight of 377.5 g/mol . This compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, proliferation, and tumor development . Its primary mechanism of action involves the suppression of IκB Kinase (IKK) activation, which in turn blocks the phosphorylation and degradation of IκBα, preventing the nuclear translocation and DNA-binding activity of the p65 subunit of NF-κB . This suppression leads to the downregulation of various NF-κB-regulated gene products, including anti-apoptotic proteins (Bcl-2, cIAP1, FLIP, TRAF2), proliferative proteins (Cyclin D1, COX-2), inflammatory cytokines (IL-6, IL-8, IL-1β), and proteins associated with invasion (ICAM-1, MMP-9) and angiogenesis (VEGF) . Consequently, Cryptopleurine exhibits profound anti-cancer and anti-inflammatory potential in research models . Beyond its action on NF-κB, studies also indicate that Cryptopleurine is a potent inhibitor of protein synthesis in eukaryotic cells . This product is provided with a purity of >99% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHYSOGXGSUUIJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075414
Record name 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-22-4
Record name (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryptopleurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptopleurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRYPTOPLEURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Marchini and Belleau’s Amino Acid Cyclization (1958)

The first synthesis of cryptopleurine, reported by Marchini and Belleau, involved cyclization of the amino acid XII derived from 9-chloromethyl-2,3,6-trimethoxyphenanthrene and methyl pipecolate. Heating XII in polyphosphoric acid at 100°C induced ring closure to form 1-cryptopleurinone (XIII) , followed by Wolff-Kishner reduction to yield cryptopleurine. This method achieved a 50% yield for the cyclization step but required harsh acidic conditions, limiting scalability. Ultraviolet spectroscopy confirmed structural fidelity, with absorption maxima at 345 nm aligning with phenanthrene derivatives.

Bradsher’s Phenanthrene Bromomethyl Intermediate (1969)

Bradsher’s approach utilized 9-bromomethyl-2,3,6-trimethoxyphenanthrene as a key intermediate. Condensation with methyl pipecolate under basic conditions formed a quinolizidinone precursor, which underwent oxidative coupling via iodine/copper catalysis. Acidic rearrangement and methylation yielded cryptopleurine in 12% overall yield. While innovative for its time, this method suffered from low efficiency due to multiple protection-deprotection steps.

Transition Metal-Mediated Syntheses

Chromium Carbene Complex [5+5]-Cycloaddition (2013)

A breakthrough in cryptopleurine synthesis emerged with chromium carbene complexes enabling a net [5+5]-cycloaddition. Starting from optically pure 2-ethynylpiperidine, alkyne hydration generated a β-aminoketone, which underwent cycloaddition with chromium carbene 12d to form the phenanthrene core. Subsequent Bischler-Napieralski cyclization of urea 17d under superacidic conditions (HFIP, 80°C) closed the quinolizidine ring, yielding (–)-cryptopleurine in 34% overall yield.

Table 1: Key Reaction Conditions and Yields for Chromium-Mediated Synthesis

Step Reagents/Conditions Yield (%)
Alkyne hydration Hg(OTf)₂, pH 7.5, H₂O/THF 78
[5+5]-Cycloaddition Cr(CO)₃(IPr), 60°C, 24h 65
Bischler-Napieralski HFIP, TfOH, 80°C, 12h 82

This method minimized racemization through precise pH control during hydration, addressing a major challenge in earlier routes.

Enantioselective Approaches

Curtius Rearrangement/Friedel-Crafts Tandem Sequence (2014)

A stereoselective synthesis of (S)-cryptopleurine was achieved via a one-pot Curtius rearrangement and Friedel-Crafts cyclization. Alkylation of (S)-pipecolic acid with phenanthryl bromide generated an intermediate isocyanate, which underwent intramolecular cyclization using BF₃·Et₂O. This cascade process constructed the quinolizidine ring with 92% enantiomeric excess (ee) and 28% overall yield.

Mechanistic Insight : The Curtius rearrangement generated a reactive isocyanate, which was immediately trapped by the electron-rich phenanthrene ring in a Friedel-Crafts pathway, ensuring regioselectivity.

Asymmetric Anodic Oxidation (1974)

Early enantioselective work employed anodic oxidation of bis-phenolic precursors in methanol/NaOAc electrolyte. Oxidative coupling of 2-(3,4-dihydroxyphenyl)quinolizidin-4-one at 1.2 V vs. SCE yielded the dienone intermediate, which was reduced with LiAlH₄ to afford (±)-cryptopleurine in 18% yield. While pioneering, this method lacked stereochemical control.

Modern Innovations and Comparative Analysis

Polyphosphoric Acid vs. Metal Catalysis

Classical polyphosphoric acid-mediated cyclizations (50% yield) have been supplanted by transition metal methods offering higher yields (65–82% per step). Chromium catalysis reduces step count from 10 to 7, enhancing atom economy.

Racemization Challenges

β-Aminoketone intermediates are prone to racemization, as observed during alkyne hydration (up to 40% loss of ee). Modern solutions include:

  • Low-temperature protocols (0°C, pH 7.5)
  • Chiral auxiliaries derived from L-proline

Análisis De Reacciones Químicas

Tipos de reacciones: La criptopleurina se somete a varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad biológica o para crear análogos con diferentes propiedades.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de criptopleurina incluyen catalizadores de paladio para reacciones de acoplamiento cruzado, agentes oxidantes para introducir funcionalidades de oxígeno y agentes reductores para reacciones de hidrogenación. Las condiciones de reacción suelen implicar temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran criptopleurina son sus análogos y derivados. Estos compuestos a menudo exhiben actividades biológicas mejoradas o alteradas en comparación con el compuesto padre. Por ejemplo, se ha demostrado que las modificaciones en el anillo E de la porción quinolizidina de los análogos de criptopleurina cambian su potencia y efectos inhibitorios selectivos en varias vías de señalización .

Aplicaciones Científicas De Investigación

La criptopleurina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, sirve como un andamiaje para la síntesis de varios análogos con posibles aplicaciones terapéuticas. En biología y medicina, la criptopleurina se estudia por sus propiedades anticancerígenas, antivirales y antiinflamatorias. Se ha demostrado que inhibe la vía NF-κB, lo que lleva a la supresión de los productos génicos involucrados en la supervivencia celular, la proliferación, la invasión y la angiogénesis . Esto la convierte en un candidato prometedor para el tratamiento de enfermedades inflamatorias y ciertos cánceres asociados con la activación anormal de NF-κB .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Phenanthroindolizidine/Phenanthroquinolizidine Alkaloids

Cryptopleurine shares structural similarities with alkaloids like antofine (phenanthroindolizidine) and tylophorine (phenanthroindolizidine). These compounds feature planar aromatic systems critical for ribosomal binding, but differences in ring size and substituents modulate their bioactivity:

  • Antofine: Exhibits antitumor activity by dysregulating DNA replication during the S-phase . Unlike cryptopleurine, antofine analogs with E-ring heteroatoms (e.g., sulfur or oxygen) show reduced cytotoxicity against normal cells while maintaining potency .
  • Tylophorine : Targets heat shock cognate protein 70 (Hsc70), promoting ATPase activity to inhibit viral replication . Cryptopleurine analogs like YXM-110 retain similar Hsc70 modulation but with improved selectivity against hepatitis C virus (HCV) .

Key Structural-Activity Relationship (SAR) Insights :

  • Planar aromatic rings and a nucleophilic nitrogen atom at a specific distance are essential for ribosomal binding and cytotoxicity .
  • Modifications to the E-ring (e.g., hydroxylation, heteroatom substitution) alter selectivity. For example, 13α-hydroxylation (YXM-110) preserves anti-HCV activity, while C12-N substitution diminishes anticancer potency .

Heteroatom-Incorporated Analogs

Systematic modifications to cryptopleurine’s E-ring reveal critical trends:

Nitrogen Incorporation
  • 12-Aza-cryptopleurines (10a-j) : N-substitution at C12 reduces anticancer activity (GI₅₀: 1.12 μM for 10j vs. 1.38 nM for cryptopleurine) .
Oxygen Incorporation
  • S-13-Oxo-cryptopleurine (11): Exhibits potent GI₅₀ values (9 nM) and improved selectivity against colorectal adenocarcinoma (HCT-8) .
  • C12/C13 Hydroxylation : Hydroxyl groups at C13 (e.g., 19a/19b) maintain anti-HCV activity, while C14 modifications abolish Hsc70 ATPase regulation .

Table 1 : Selectivity of Cryptopleurine Analogs (GI₅₀ Values)

Compound A549 (nM) DU145 (nM) HCT-8 (nM) Selectivity Notes
Cryptopleurine 1.38 1.59 1.09 Broad cytotoxicity
11 (S-13-Oxo) 9 20 10 Enhanced HCT-8 selectivity
10j (12-Aza) 1120 1200 5680 Reduced potency

Mechanism of Action Comparison

  • Cryptopleurine : Dual inhibition of ribosome function (E-site binding) and NF-κB signaling, suppressing cyclin D1 and MMP-9 expression .
  • Tylocrebrine : Shares ribosomal targeting but lacks NF-κB inhibition, resulting in narrower antitumor effects .
  • Emetine : Binds the same ribosomal site but with higher CNS toxicity, limiting therapeutic utility .

Table 2 : Mechanistic Profiles of Related Compounds

Compound Ribosomal Inhibition NF-κB Inhibition Hsc70 Modulation Clinical Limitations
Cryptopleurine Yes Yes No High cytotoxicity
YXM-110 Yes No Yes Improved HCV selectivity
Emetine Yes No No Severe CNS toxicity

Toxicity and Selectivity

  • Cryptopleurine: High cytotoxicity (GI₅₀ ~1 nM) limits therapeutic use, but analogs like compound 11 reduce toxicity against normal cells (e.g., HUVECs) .
  • Phenanthroindolizidines : Modifications such as E-ring expansion (e.g., YXM-142) abolish activity, highlighting the sensitivity of SAR .

Actividad Biológica

Cryptopleurine is a phenanthroquinolizidine alkaloid primarily derived from the plant Boehmeria pannosa. It has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various cancer types, and relevant case studies.

Cryptopleurine's primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial for regulating immune responses, inflammation, cell survival, and proliferation.

  • Inhibition of NF-κB Activation : Research indicates that cryptopleurine suppresses TNF-α-induced NF-κB activation in a dose-dependent manner. It achieves this by inhibiting IκB kinase (IKK), which prevents the phosphorylation and degradation of IκBα, leading to reduced nuclear translocation of p65 and decreased DNA-binding activity .
  • Down-Regulation of Inflammatory Cytokines : The compound significantly lowers the expression of pro-inflammatory cytokines such as IL-6, IL-8, and IL-1β in cancer cells .

Efficacy Against Cancer

Cryptopleurine has demonstrated significant anticancer activity across various cell lines:

Cell Line IC50 (nM) Effect
MDA-MB231 (Breast)30Inhibition of proliferation
Hep3B (Liver)30Induction of apoptosis
RAW264.7 (Macrophage)30Reduced inflammatory response

Studies have shown that cryptopleurine can marginally suppress the proliferation of these tumor cell types at concentrations as low as 30 nM over three days .

Case Studies and Research Findings

  • Antitumor Activity in Colorectal Cancer : A study on cryptopleurine analogs revealed significant tumor growth inhibition against HT-29 human colorectal adenocarcinoma. The analogs exhibited average IC50 values around 20 nM, demonstrating comparable potency to R-cryptopleurine while showing improved selectivity for cancer cell lines .
  • Synthetic Derivatives : Ongoing research is focused on developing cryptopleurine derivatives with enhanced drug-like properties. These derivatives aim to improve efficacy while minimizing neurotoxicity associated with the parent compound .
  • Inflammation and Cancer Link : Cryptopleurine's ability to inhibit NF-κB not only highlights its anticancer properties but also suggests potential applications in treating inflammatory diseases linked to cancer progression .

Q & A

Q. What are the primary molecular mechanisms through which cryptopleurine exerts its biological effects?

Cryptopleurine exhibits dual mechanisms: (1) Inhibition of the NF-κB pathway by blocking IκB kinase (IKK) activation, thereby preventing phosphorylation and degradation of IκBα, nuclear translocation of p65, and subsequent downregulation of NF-κB-regulated gene products (e.g., anti-apoptotic, pro-angiogenic, and pro-inflammatory proteins) . (2) Ribosomal targeting, where it inhibits protein synthesis by binding to the 40S ribosomal subunit, specifically interacting with the uS11 protein (Rps14 in yeast), thereby preventing mRNA translocation . Key assays to confirm these include NF-κB reporter gene assays, EMSA for DNA-binding activity, and ribosomal binding assays using mutated cell lines .

Q. Which standard assays are recommended to evaluate cryptopleurine’s anti-proliferative and apoptotic effects?

  • Proliferation : MTT assay for viability, colony formation assays .
  • Apoptosis : Annexin V/PI staining with flow cytometry to quantify early/late apoptosis, and Western blotting for cleaved caspases (-3, -8) and PARP .
  • Invasion : Matrigel-coated transwell assays and MMP-9/VEGF expression analysis via Western blot .

Advanced Research Questions

Q. How can structural modifications of cryptopleurine’s E-ring enhance its therapeutic specificity and potency?

Introducing hydroxyl groups to the E-ring (e.g., compounds 19a, 19b, 21a, 21b) improves solubility and target selectivity. For example, 12-hydroxy derivatives (19a/b) show enhanced antiproliferative activity in SAR studies. Synthesis involves NaBH4-mediated reduction of ketones or LiHMDS-mediated alkylation, followed by chiral separation . Mechanistic validation includes comparative NF-κB inhibition assays and ribosomal binding affinity tests using isogenic cell lines .

Q. How should researchers resolve contradictions between cryptopleurine’s ribosomal inhibition and NF-κB pathway suppression?

Context-dependent effects (e.g., cell type, concentration) may dominate one mechanism. To dissect this:

  • Use IKKβ-knockout cells to isolate ribosomal effects.
  • Perform pulse-chase experiments to correlate protein synthesis inhibition with NF-κB target downregulation.
  • Compare dose-response curves for NF-κB reporter activity vs. global translation inhibition .

Q. What experimental strategies optimize cryptopleurine’s efficacy in in vivo cancer models?

  • Pharmacokinetics : Assess bioavailability via HPLC/MS after oral/intravenous administration.
  • Toxicity : Monitor liver/kidney function markers (ALT, creatinine) in murine models.
  • Model selection : Use xenografts with constitutively active NF-κB (e.g., MDA-MB-231) or ribosome-mutant strains .

Q. How can researchers differentiate cryptopleurine’s pro-apoptotic effects from its anti-proliferative actions in time-course experiments?

  • Early timepoints (6–24 h) : Focus on caspase-8 activation (initiator caspase) and PARP cleavage via Western blot.
  • Late timepoints (24–72 h) : Quantify proliferation arrest using EdU incorporation and Ki-67 staining.
  • Use NF-κB inhibitors (e.g., BAY 11-7082) as positive controls to isolate pathway-specific effects .

Q. What methodologies validate cryptopleurine’s suppression of NF-κB nuclear translocation?

  • Immunofluorescence : Track p65 localization using confocal microscopy in TNF-α-stimulated cells.
  • Subcellular fractionation : Isolate nuclear/cytoplasmic proteins for p65 quantification via Western blot.
  • EMSA : Confirm reduced DNA-binding activity of nuclear NF-κB .

Methodological Considerations

Q. How should researchers design dose-response studies to avoid off-target effects in cryptopleurine experiments?

  • Range : Test 1–100 nM (low doses target NF-κB; >50 nM may induce ribosomal stress).
  • Controls : Include emetine (ribosomal inhibitor) and BAY 11-7082 (NF-κB inhibitor) to distinguish mechanisms.
  • Endpoint multiplexing : Combine MTT, caspase-3 activity, and qPCR for ICAM-1/MMP-9 .

Q. What are key pitfalls in synthesizing cryptopleurine analogs, and how can they be mitigated?

  • Chirality : Use chiral HPLC or enzymatic resolution to separate diastereomers (e.g., 19a vs. 19b).
  • Purity : Validate via >95% HPLC purity and ¹H/¹³C NMR.
  • Stability : Assess analog degradation in serum-containing media via LC-MS .

Q. How can transcriptomic profiling clarify cryptopleurine’s dual mechanisms?

  • RNA-seq : Compare gene expression in wild-type vs. IKKβ-knockout cells treated with cryptopleurine.
  • Ribosome profiling : Identify translationally suppressed mRNAs to distinguish ribosomal vs. NF-κB-mediated effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Cryptopleurine
Reactant of Route 2
(-)-Cryptopleurine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.